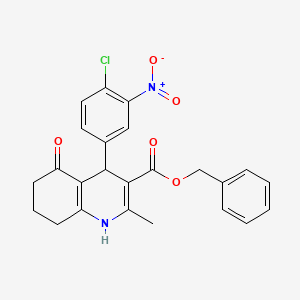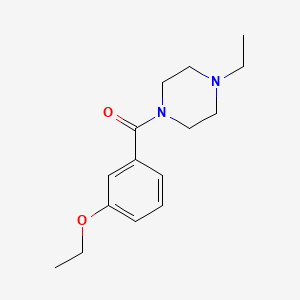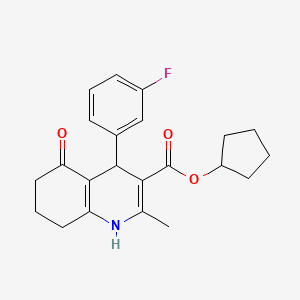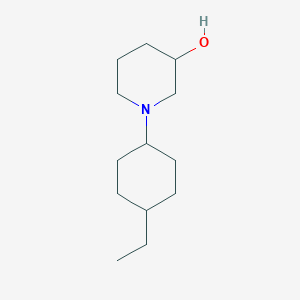![molecular formula C22H19N3O3 B5218525 methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been studied extensively. It has been found to act as an inhibitor of various enzymes and proteins involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying cancer cell growth and inflammation. However, one limitation is that the compound is not very soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the solubility of the compound to make it more useful in lab experiments.
Métodos De Síntesis
The synthesis of Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been described in the literature. It involves the reaction of 3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indole with methyl chloroacetate in the presence of a base. The reaction is carried out in an organic solvent and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate has been found to exhibit various scientific research applications. It has been studied for its potential use in cancer treatment. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an anti-inflammatory agent. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 2-[3-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-21(26)15-25-14-18(19-9-5-6-10-20(19)25)11-17(12-23)22(27)24-13-16-7-3-2-4-8-16/h2-11,14H,13,15H2,1H3,(H,24,27)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCQSQBNYLIMU-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[3-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]indol-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)


![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)

![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)